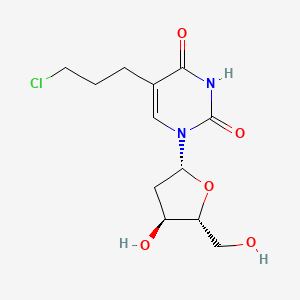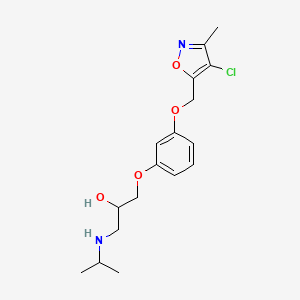
5-(3-Chloropropyl)-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloropropyl)-2’-deoxyuridine: is a synthetic nucleoside analog that has garnered interest in various fields of scientific research. This compound is structurally related to thymidine, a naturally occurring nucleoside, but features a chloropropyl group at the 5-position of the uracil ring. This modification imparts unique chemical and biological properties to the molecule, making it a valuable tool in medicinal chemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloropropyl)-2’-deoxyuridine typically involves the alkylation of 2’-deoxyuridine with 3-chloropropyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .
Industrial Production Methods: Industrial production of 5-(3-Chloropropyl)-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: 5-(3-Chloropropyl)-2’-deoxyuridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2’-deoxyuridine and 3-chloropropanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, thiols, and amines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products include substituted uridines with various functional groups replacing the chloropropyl group.
Oxidation and Reduction: Products include oxidized or reduced forms of the uracil ring.
Hydrolysis: Products include 2’-deoxyuridine and 3-chloropropanol.
科学的研究の応用
Chemistry: 5-(3-Chloropropyl)-2’-deoxyuridine is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic applications.
Biology: In molecular biology, this compound is used to study DNA replication and repair mechanisms. Its incorporation into DNA can help elucidate the effects of modified nucleosides on DNA polymerase activity and fidelity.
Medicine: The compound has potential applications in antiviral and anticancer research. Its structural similarity to thymidine allows it to be incorporated into viral DNA, potentially inhibiting viral replication. Additionally, it can be used to develop prodrugs that release active metabolites upon enzymatic cleavage.
Industry: In the pharmaceutical industry, 5-(3-Chloropropyl)-2’-deoxyuridine is used in the development of diagnostic tools and therapeutic agents. Its unique properties make it a valuable component in the design of nucleoside-based drugs.
作用機序
The mechanism of action of 5-(3-Chloropropyl)-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. Once incorporated, the chloropropyl group can interfere with DNA replication and repair processes. This can lead to the formation of DNA adducts, strand breaks, and ultimately, cell death. The compound’s molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .
類似化合物との比較
5-Bromo-2’-deoxyuridine: Another thymidine analog used in molecular biology and cancer research.
5-Fluoro-2’-deoxyuridine: A nucleoside analog with potent anticancer activity.
5-Iodo-2’-deoxyuridine: Used in antiviral research and as a radiosensitizer in cancer therapy.
Uniqueness: 5-(3-Chloropropyl)-2’-deoxyuridine is unique due to the presence of the chloropropyl group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with nucleophiles and enzymes, making it a versatile tool in various research applications .
特性
CAS番号 |
97975-05-8 |
|---|---|
分子式 |
C12H17ClN2O5 |
分子量 |
304.72 g/mol |
IUPAC名 |
5-(3-chloropropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17ClN2O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,16-17H,1-4,6H2,(H,14,18,19)/t8-,9+,10+/m0/s1 |
InChIキー |
NRZOXEUJFYCPSL-IVZWLZJFSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCCl)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCCl)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12918358.png)
![3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one](/img/structure/B12918366.png)
![5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12918378.png)









![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)
![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)
